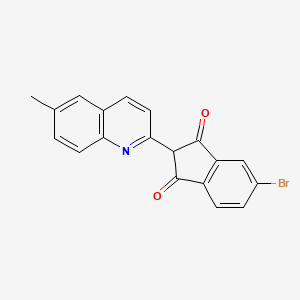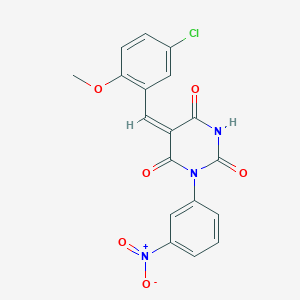
5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione, also known as BMD, is a heterocyclic compound that belongs to the family of inden-1,3-dione derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway. 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has also been reported to induce apoptosis by activating the caspase-3 pathway. In addition, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been found to inhibit the replication of hepatitis B virus by blocking the viral polymerase activity.
Biochemical and Physiological Effects:
5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to have various biochemical and physiological effects. In vitro studies have shown that 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of hepatitis B virus and respiratory syncytial virus. Furthermore, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It has shown high potency in various scientific research applications, and its synthesis method is relatively simple and efficient. However, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has some limitations for lab experiments. It is reported to have low solubility in water, which may affect its bioavailability and pharmacokinetics. Furthermore, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
将来の方向性
There are several future directions for 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione research. Firstly, more studies are needed to investigate the pharmacokinetics and toxicity of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione in vivo. Secondly, the molecular mechanism of action of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione needs to be further elucidated. Thirdly, more research is needed to explore the potential therapeutic applications of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione in other diseases, such as viral infections and inflammatory disorders. Finally, the development of novel analogs of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione with improved pharmacological properties may provide new opportunities for drug discovery.
Conclusion:
In conclusion, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a promising heterocyclic compound that has shown potent anticancer, antiviral, and anti-inflammatory activities. Its synthesis method is relatively simple and efficient, and it has several advantages for lab experiments. However, more studies are needed to investigate its pharmacokinetics, toxicity, and molecular mechanism of action. Furthermore, the development of novel analogs of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione may provide new opportunities for drug discovery.
合成法
The synthesis of 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione involves the condensation of 6-methyl-2-quinolinecarboxaldehyde with 5-bromo-1,3-indandione in the presence of a base. The resulting product is then purified by recrystallization to obtain pure 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione. The yield of the synthesis method is reported to be around 65%.
科学的研究の応用
5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has shown promising results in various scientific research applications. It has been reported to have potent anticancer, antiviral, and anti-inflammatory activities. In vitro studies have shown that 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of hepatitis B virus and respiratory syncytial virus. Furthermore, 5-bromo-2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
5-bromo-2-(6-methylquinolin-2-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO2/c1-10-2-6-15-11(8-10)3-7-16(21-15)17-18(22)13-5-4-12(20)9-14(13)19(17)23/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNPDRBXDYCLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-hydroxy-4-methyl-1-[3-(4-morpholinyl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5174927.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5174936.png)
![2-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5174939.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5174944.png)
![dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5174951.png)


![5-chloro-2-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5174975.png)
![2-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5174979.png)
![[2-(1H-benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B5174987.png)
![2-[(2-cyanophenyl)thio]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5175004.png)
